molecular formula C15H14O3 B15340175 5-Ethoxy-[1,1'-biphenyl]-3-carboxylic acid

5-Ethoxy-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B15340175
M. Wt: 242.27 g/mol
InChI Key: JDFNFYXSVUXYFI-UHFFFAOYSA-N
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Description

5-Ethoxy-[1,1’-biphenyl]-3-carboxylic acid is an organic compound belonging to the biphenyl carboxylic acid family. This compound is characterized by the presence of an ethoxy group at the 5-position and a carboxylic acid group at the 3-position on the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:

    Biphenyl Formation: The initial step involves the formation of the biphenyl core through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and an aryl halide.

    Ethoxy Group Introduction: The ethoxy group is introduced via an etherification reaction using ethyl alcohol and a suitable catalyst.

    Carboxylation: The final step involves the carboxylation of the biphenyl derivative at the 3-position using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: In industrial settings, the production of 5-Ethoxy-[1,1’-biphenyl]-3-carboxylic acid may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium on carbon (Pd/C) are commonly used to facilitate the coupling and carboxylation reactions.

Types of Reactions:

    Oxidation: 5-Ethoxy-[1,1’-biphenyl]-3-carboxylic acid can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form biphenyl derivatives with reduced carboxylic acid groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products:

    Oxidation: Quinones and other oxidized biphenyl derivatives.

    Reduction: Reduced biphenyl derivatives with altered functional groups.

    Substitution: Halogenated or nitrated biphenyl compounds.

Scientific Research Applications

5-Ethoxy-[1,1’-biphenyl]-3-carboxylic acid is utilized in various fields of scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-Ethoxy-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

  • 4-Ethoxy-[1,1’-biphenyl]-3-carboxylic acid
  • 5-Methoxy-[1,1’-biphenyl]-3-carboxylic acid
  • 5-Ethoxy-[1,1’-biphenyl]-4-carboxylic acid

Comparison:

  • Uniqueness: 5-Ethoxy-[1,1’-biphenyl]-3-carboxylic acid is unique due to the specific positioning of the ethoxy and carboxylic acid groups, which influence its chemical reactivity and biological activity.
  • Structural Differences: The position of substituents on the biphenyl ring can significantly alter the compound’s properties, making 5-Ethoxy-[1,1’-biphenyl]-3-carboxylic acid distinct from its analogs.

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

3-ethoxy-5-phenylbenzoic acid

InChI

InChI=1S/C15H14O3/c1-2-18-14-9-12(8-13(10-14)15(16)17)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,16,17)

InChI Key

JDFNFYXSVUXYFI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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